molecular formula C9H14N4O2 B14791426 2-amino-N-[(6-methoxypyridazin-3-yl)methyl]propanamide

2-amino-N-[(6-methoxypyridazin-3-yl)methyl]propanamide

Cat. No.: B14791426
M. Wt: 210.23 g/mol
InChI Key: QCLNRIMBUTWEAL-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-((6-methoxypyridazin-3-yl)methyl)propanamide is a chiral compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. The compound features an amino group, a methoxypyridazinyl moiety, and a propanamide backbone, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-((6-methoxypyridazin-3-yl)methyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-aminopropanoic acid and 6-methoxypyridazine.

    Coupling Reaction: The amino group of (S)-2-aminopropanoic acid is protected using a suitable protecting group. The carboxylic acid group is then activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and reacted with 6-methoxypyridazine to form an amide bond.

    Deprotection: The protecting group is removed to yield the final product, (S)-2-Amino-N-((6-methoxypyridazin-3-yl)methyl)propanamide.

Industrial Production Methods

Industrial production methods for (S)-2-Amino-N-((6-methoxypyridazin-3-yl)methyl)propanamide may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-((6-methoxypyridazin-3-yl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can be employed to modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions can be carried out to replace the methoxy group with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted amides.

Scientific Research Applications

(S)-2-Amino-N-((6-methoxypyridazin-3-yl)methyl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.

    Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-((6-methoxypyridazin-3-yl)methyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-N-((6-chloropyridazin-3-yl)methyl)propanamide: Similar structure with a chlorine substituent instead of a methoxy group.

    (S)-2-Amino-N-((6-methylpyridazin-3-yl)methyl)propanamide: Similar structure with a methyl substituent instead of a methoxy group.

Uniqueness

(S)-2-Amino-N-((6-methoxypyridazin-3-yl)methyl)propanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for specific applications.

Properties

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

2-amino-N-[(6-methoxypyridazin-3-yl)methyl]propanamide

InChI

InChI=1S/C9H14N4O2/c1-6(10)9(14)11-5-7-3-4-8(15-2)13-12-7/h3-4,6H,5,10H2,1-2H3,(H,11,14)

InChI Key

QCLNRIMBUTWEAL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1=NN=C(C=C1)OC)N

Origin of Product

United States

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